molecular formula C23H19FN2O4S B2362496 3-{2-[(4-fluorobenzyl)oxy]phenyl}-1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazole CAS No. 477713-49-8

3-{2-[(4-fluorobenzyl)oxy]phenyl}-1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazole

Cat. No.: B2362496
CAS No.: 477713-49-8
M. Wt: 438.47
InChI Key: OYVUBJSOQWNRKZ-UHFFFAOYSA-N
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Description

3-{2-[(4-fluorobenzyl)oxy]phenyl}-1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazole is a complex organic compound characterized by its unique structural features This compound contains a pyrazole ring substituted with a 4-fluorobenzyl group and a 4-methoxyphenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[(4-fluorobenzyl)oxy]phenyl}-1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazole typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. One common approach is the reaction of 4-fluorobenzyl bromide with 2-hydroxyphenylpyrazole in the presence of a base to form the intermediate compound. This intermediate is then reacted with 4-methoxybenzenesulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-{2-[(4-fluorobenzyl)oxy]phenyl}-1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the removal of the sulfonyl group.

Scientific Research Applications

3-{2-[(4-fluorobenzyl)oxy]phenyl}-1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-{2-[(4-fluorobenzyl)oxy]phenyl}-1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazole
  • 3-{2-[(4-bromobenzyl)oxy]phenyl}-1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazole
  • 3-{2-[(4-methylbenzyl)oxy]phenyl}-1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazole

Uniqueness

The uniqueness of 3-{2-[(4-fluorobenzyl)oxy]phenyl}-1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom in the benzyl group can enhance its metabolic stability and influence its interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[2-[(4-fluorophenyl)methoxy]phenyl]-1-(4-methoxyphenyl)sulfonylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O4S/c1-29-19-10-12-20(13-11-19)31(27,28)26-15-14-22(25-26)21-4-2-3-5-23(21)30-16-17-6-8-18(24)9-7-17/h2-15H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVUBJSOQWNRKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=N2)C3=CC=CC=C3OCC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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